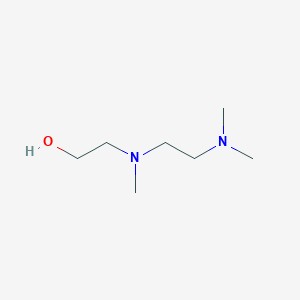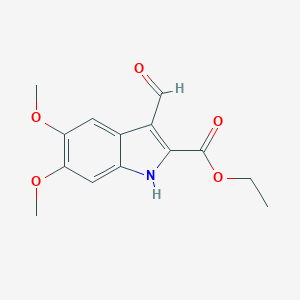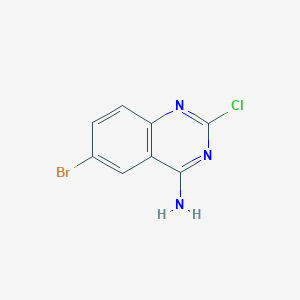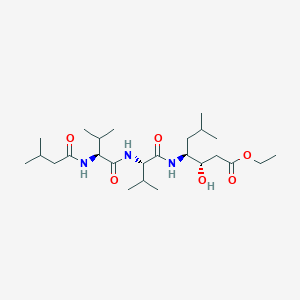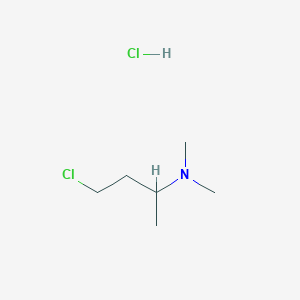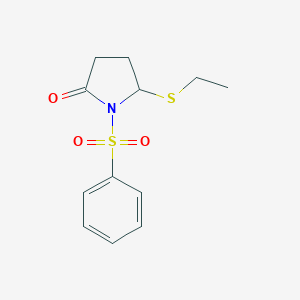
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine
Descripción general
Descripción
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, also known as BSOEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrrolidine family and is characterized by its unique chemical structure, which comprises a sulfonyl group, a pyrrolidine ring, and an ethylthio group.
Mecanismo De Acción
The mechanism of action of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). It has also been found to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of various signaling pathways. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases. However, one of the limitations of using 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is its potential toxicity, which requires careful consideration when using it in in vivo studies.
Direcciones Futuras
There are several future directions for the research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Studying its mechanism of action in more detail to better understand its effects on oxidative stress and inflammation.
3. Developing new synthetic methods to improve the yield and purity of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine.
4. Investigating its potential as a food preservative due to its antioxidant properties.
5. Studying its potential as a cosmetic ingredient due to its anti-inflammatory and antioxidant properties.
In conclusion, 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its potent antioxidant and anti-inflammatory properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, its potential toxicity requires careful consideration when using it in in vivo studies. There are several future directions for research on 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine, including investigating its potential as a therapeutic agent, studying its mechanism of action in more detail, and developing new synthetic methods.
Aplicaciones Científicas De Investigación
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of 1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine is in the field of medicinal chemistry, where it has been found to exhibit potent antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
120257-91-2 |
|---|---|
Nombre del producto |
1-Benzenesulphonyl-2-oxo-5-ethylthio-pyrrolidine |
Fórmula molecular |
C12H15NO3S2 |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-5-ethylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3S2/c1-2-17-12-9-8-11(14)13(12)18(15,16)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
Clave InChI |
WVGGNULLTIRBIL-UHFFFAOYSA-N |
SMILES |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
CCSC1CCC(=O)N1S(=O)(=O)C2=CC=CC=C2 |
Sinónimos |
5-(Ethylthio)-1-(phenylsulfonyl)-2-pyrrolidinone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[[(2S)-4-methyl-1-oxo-1-[[(2S)-2-[[2-oxo-4-(trifluoromethyl)-1H-quinolin-7-yl]amino]-3-phenylpropanoyl]amino]pentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B51246.png)
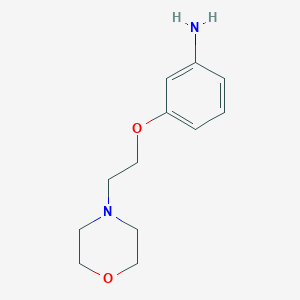
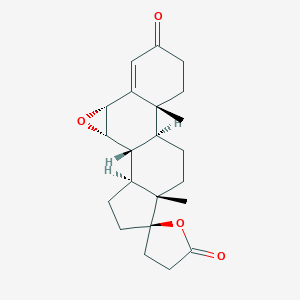
![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)
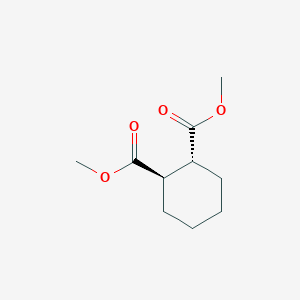
![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)
![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)
